molecular formula C16H19ClN2O3 B14938432 N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine

N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine

Cat. No.: B14938432
M. Wt: 322.78 g/mol
InChI Key: GBKBXHOHDZYIEF-BMIGLBTASA-N
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Description

N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a 4-chloroindole moiety linked to an L-isoleucine residue through an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine typically involves the following steps:

    Formation of the 4-chloroindole moiety: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.

    Acetylation: The 4-chloroindole is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Coupling with L-isoleucine: The acetylated 4-chloroindole is coupled with L-isoleucine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The indole moiety can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The 4-chloro group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products:

    Oxidation: Formation of indole-2,3-dione derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential as a synthetic intermediate.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential therapeutic agent due to its structural similarity to bioactive indole derivatives.

Industry:

  • Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine is not fully understood, but it is believed to interact with various molecular targets due to its indole moiety. Indole derivatives are known to bind to multiple receptors and enzymes, influencing biological pathways. The compound may exert its effects by modulating signal transduction pathways, inhibiting enzymes, or interacting with DNA.

Comparison with Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Tryptophan: An essential amino acid with an indole ring.

    Serotonin: A neurotransmitter derived from tryptophan.

Uniqueness: N-[(4-chloro-1H-indol-1-yl)acetyl]-L-isoleucine is unique due to the presence of the 4-chloro substituent and the L-isoleucine residue, which may confer distinct biological activities and chemical properties compared to other indole derivatives.

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

(2S,3R)-2-[[2-(4-chloroindol-1-yl)acetyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C16H19ClN2O3/c1-3-10(2)15(16(21)22)18-14(20)9-19-8-7-11-12(17)5-4-6-13(11)19/h4-8,10,15H,3,9H2,1-2H3,(H,18,20)(H,21,22)/t10-,15+/m1/s1

InChI Key

GBKBXHOHDZYIEF-BMIGLBTASA-N

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Cl

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)CN1C=CC2=C1C=CC=C2Cl

Origin of Product

United States

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